molecular formula C8H11BrO B6212584 3-(bromomethyl)spiro[3.3]heptan-1-one CAS No. 2731014-86-9

3-(bromomethyl)spiro[3.3]heptan-1-one

Cat. No.: B6212584
CAS No.: 2731014-86-9
M. Wt: 203.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(bromomethyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a bromomethyl group is attached to a heptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)spiro[3.3]heptan-1-one typically involves the bromination of spiro[3.3]heptan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)spiro[3.3]heptan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or alkoxy derivatives.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

3-(bromomethyl)spiro[3.3]heptan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The spirocyclic structure of the compound also contributes to its unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)spiro[3.3]heptan-1-one
  • 3-(iodomethyl)spiro[3.3]heptan-1-one
  • 3-(methyl)spiro[3.3]heptan-1-one

Uniqueness

3-(bromomethyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

2731014-86-9

Molecular Formula

C8H11BrO

Molecular Weight

203.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.